1,9-dimethyl (2E)-non-2-enedioate

Analytical Chemistry Pharmaceutical Analysis Material Science

1,9-Dimethyl (2E)-Non-2-Enedioate is a strictly defined (2E)-trans stereoisomer supplied as a crystalline solid—not a liquid or undefined E/Z mixture. Its solid form simplifies gravimetric standard preparation for HPLC/GC analysis, while the unambiguous (2E) configuration ensures reproducible retention times critical for azelaic acid API impurity quantification. USP/EP-traceable certification meets GMP/GLP requirements for ANDA submission method validation. Choose this specific stereoisomer over generic 'dimethyl non-2-enedioate' mixtures to eliminate batch variability and ensure audit readiness.

Molecular Formula C11H18O4
Molecular Weight 214.3
CAS No. 13877-42-4
Cat. No. B6274567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-dimethyl (2E)-non-2-enedioate
CAS13877-42-4
Molecular FormulaC11H18O4
Molecular Weight214.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dimethyl (2E)-Non-2-Enedioate (CAS 13877-42-4): A Defined E-Isomer Unsaturated Diester for Analytical and Synthetic Applications


1,9-Dimethyl (2E)-non-2-enedioate (CAS 13877-42-4), also referred to as dimethyl (E)-non-2-enedioate, is an organic diester characterized by a C9 α,β-unsaturated dicarboxylic acid backbone fully esterified with methanol. It is a member of the medium-chain fatty acid ester class [1]. Its most distinguishing feature is its strictly defined (2E) stereochemistry, setting it apart from mixed-isomer or saturated analogs [2]. The compound is typically supplied as a white to off-white crystalline powder with a purity ≥ 97.0% (GC area %) and a melting point of 63–66 °C . It is primarily utilized as a reference standard in pharmaceutical quality control (QC) and analytical method development [3].

Why Generic 'Dimethyl Non-2-Enedioate' or Saturated Analogs Cannot Substitute for 1,9-Dimethyl (2E)-Non-2-Enedioate


Generic substitution fails due to critical differences in stereochemistry and physical properties. The (2E) designation denotes a specific trans (E) configuration at the C2-C3 double bond, which is a distinct molecular entity from the cis (Z) isomer, which may have different chromatographic retention, stability, and biological interactions [1]. Suppliers offering 'dimethyl non-2-enedioate' without the (2E) specification may provide an undefined mixture of E and Z isomers, compromising analytical reproducibility [2]. Furthermore, the saturated analog, dimethyl azelate (nonanedioic acid dimethyl ester), lacks the α,β-unsaturation, resulting in a liquid physical state at room temperature (versus a crystalline solid for the target compound) and different chemical reactivity, making it unsuitable for methods requiring solid-phase handling or specific olefinic reactions .

Quantitative Differentiation: 1,9-Dimethyl (2E)-Non-2-Enedioate vs. Saturated and Undefined Analogs


Physical State Divergence: Solid vs. Liquid Handling for 1,9-Dimethyl (2E)-Non-2-Enedioate

1,9-Dimethyl (2E)-non-2-enedioate is a solid at ambient temperature, whereas its saturated counterpart, dimethyl azelate, is a liquid. This difference is critical for applications requiring direct weighing of a solid reference material, such as in the preparation of standard solutions for HPLC or GC analysis, where accurate mass determination is paramount . The solid form also facilitates easier purification and handling compared to a viscous liquid .

Analytical Chemistry Pharmaceutical Analysis Material Science

Stereochemical Identity: E-Isomer Purity Defines Analytical Specificity for 1,9-Dimethyl (2E)-Non-2-Enedioate

The compound is defined by its (2E) stereochemistry. In contrast, many generic listings for 'dimethyl non-2-enedioate' do not specify the double bond geometry, potentially representing a mixture of E and Z isomers [1]. This is significant because E/Z isomers can exhibit different retention times in chromatographic systems and distinct biological or chemical behaviors, as demonstrated in other enedioate systems like dimethyl fumarate (E) versus dimethyl maleate (Z) [2]. Using a defined E-isomer standard ensures consistent and traceable results in impurity profiling and method validation [3].

Chiral Analysis Impurity Profiling Pharmaceutical Reference Standards

Role as a Traceable Azelaic Acid Impurity: 1,9-Dimethyl (2E)-Non-2-Enedioate as a Pharmacopeial Reference Standard

1,9-Dimethyl (2E)-non-2-enedioate is officially designated and supplied as a reference standard for Azelaic Acid Impurity 1 (or Impurity 11) [1]. It is fully characterized and compliant with regulatory guidelines for analytical method development, method validation (AMV), and QC applications [2]. Its specific use is traceable to pharmacopeial standards (USP or EP), a requirement for Abbreviated New Drug Applications (ANDAs) and commercial production of azelaic acid . Generic or unspecified isomers of dimethyl non-2-enedioate lack this formal designation and the associated documentation, rendering them unsuitable for regulated pharmaceutical analysis.

Pharmaceutical Impurity Reference Standard Quality Control Azelaic Acid

Key Application Scenarios for Procuring 1,9-Dimethyl (2E)-Non-2-Enedioate (CAS 13877-42-4)


Method Validation and Impurity Profiling for Azelaic Acid Pharmaceuticals

Used as a certified reference standard for identifying and quantifying (E)-non-2-enedioate-related impurities in azelaic acid active pharmaceutical ingredient (API) and drug products. Its defined stereochemistry and solid physical state ensure accurate preparation of standard solutions for HPLC and GC analysis, as required for ANDA submissions [1].

Development of Traceable Analytical Methods in Regulated Environments

Employed as a fully characterized standard for analytical method development (AMD) and validation (AMV) in QC laboratories operating under GMP/GLP. Its compliance with pharmacopeial traceability requirements (USP/EP) makes it essential for methods intended for commercial product release testing .

Organic Synthesis Requiring an α,β-Unsaturated C9 Diester Building Block

Serves as a well-defined E-isomer monomer or intermediate in chemical synthesis where the presence of the internal double bond is required for subsequent reactions, such as Michael additions or olefin metathesis. The solid form may simplify handling compared to liquid saturated diesters like dimethyl azelate .

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